molecular formula H2NaO4P B1477922 Sodium dideuterium phosphate CAS No. 96514-08-8

Sodium dideuterium phosphate

Cat. No. B1477922
CAS RN: 96514-08-8
M. Wt: 121.989 g/mol
InChI Key: AJPJDKMHJJGVTQ-ZSJDYOACSA-M
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Description

Sodium dideuterium phosphate is a type of sodium phosphate . It is used as a buffering agent in MS ‘omics experiments . The molecular formula of Sodium dideuterium phosphate is D2NaO4P .


Synthesis Analysis

Phosphate glasses have special properties compared to many other glasses. Properties of phosphate glasses are related to the changes in the composition and structural network with additions of different metal oxides .


Molecular Structure Analysis

The molecular formula of Sodium dideuterium phosphate is D2NaO4P . The structure of Sodium dideuterium phosphate is similar to other sodium phosphates .


Chemical Reactions Analysis

In a dilute orthophosphate solution, ammonium molybdate reacts under acid conditions to form the heteropoly acid, molybdophosphoric acid. In the presence of vanadium, yellow vanadomolybdo-phosphoric acid is formed .


Physical And Chemical Properties Analysis

Sodium dideuterium phosphate has a molecular weight of 121.99 . It appears as a white solid . The physical and chemical properties of condensed phosphates depend upon the M20-P20 5 ratio of the molecules, the structure of the molecules, the size of the molecules, the counter cations associated with the phosphate anions, and the thermal history of the phosphate .

Scientific Research Applications

Electro-Optic and Piezoelectric Properties

Sodium dideuterium phosphate, similar to its isomorph potassium dideuterium phosphate (KDDP), has significant applications in the field of electro-optics. It's known for its use as an electrooptic modulator crystal in various devices. Its piezoelectric and ferroelectric properties also contribute to its utility in scientific research and technology (Milek & Neuberger, 1972).

Crystal Growth and Optical Applications

The study of sodium dideuterium phosphate also extends to crystal growth kinetics and applications in high-power lasers. For instance, large crystals of potassium dideuterium phosphate (a close relative of sodium dideuterium phosphate) are used for third harmonic generation in powerful lasers, highlighting the importance of controlling aspect ratios and crystal dimensions for optimal production (Booth et al., 2005).

Nonlinear Absorption Properties

Sodium dideuterium phosphate's nonlinear absorption properties are significant in the context of laser science. For example, the nonlinear absorption properties of potassium dideuterium phosphate crystals at specific wavelengths under various laser intensities have been explored. This research contributes to our understanding of defect states in the crystal's band gap, which can be manipulated by varying laser intensity (Peng et al., 2018).

Neutron Structural Analysis

Neutron structural analyses of sodium dideuterium phosphate, similar to those performed on potassium dideuterium phosphate, offer insights into the isotope effects from a structural perspective. These studies are important for understanding the ferroelectric and paraelectric transitions in these materials (Miyoshi et al., 2011).

Mechanism of Action

Sodium phosphate is thought to work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen .

Future Directions

Sodium-ion batteries (SIBs) have demonstrated noticeable development since the 2010s, being complementary to the lithium-ion technology in predominantly large-scale application niches . Phosphorus and metal/nonmetal phosphides, possessing high theoretical gravimetric capacities and volumetric specific capacities, have emerged as new and promising anode materials for SIBs .

properties

IUPAC Name

sodium;dideuterio phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPJDKMHJJGVTQ-ZSJDYOACSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OP(=O)([O-])O[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.989 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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